Home > Products > Screening Compounds P116927 > 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole - 898639-65-1

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Catalog Number: EVT-1436607
CAS Number: 898639-65-1
Molecular Formula: C15H20N2O3S
Molecular Weight: 308.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRK-016 is a pyrazolotriazine derivative that acts as an inverse agonist of the GABAA receptor, exhibiting selectivity for the α5 subtype. [] It was investigated as a potential therapeutic agent for cognitive enhancement and the treatment of conditions like Alzheimer's disease. []

Future Directions
  • Optimizing its pharmacokinetic properties: The short half-life of MRK-016 in preclinical species necessitates exploration of strategies for improving its duration of action. []
  • Investigating its safety and tolerability: The poor tolerability observed in elderly subjects warrants further investigation and potential structural modifications to improve its safety profile. []

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Compound Description: This compound is a pyrazole derivative synthesized via a one-pot two-step process. This method, a solvent-free condensation/reduction reaction sequence, begins with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. []

Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

  • Compound Description: This compound is a benzimidazole derivative prepared using a "one-pot" nitro-reductive cyclization with sodium dithionite and an appropriately substituted aldehyde. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

  • Compound Description: This compound shows potential biological activity and contains multiple 4-methoxyphenyl groups within its structure. []
  • Compound Description: These two compounds are esters of 3-hydroxy-α-methyltyrosine (methyldopa) and were synthesized as potential prodrugs for the delivery of this amino acid. []

Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits intramolecular hydrogen bonding that influences the orientation of the pyrazole and aryl rings within its structure. []

Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: The structure of this molecule, specifically the planarity of the imidazole ring and the dihedral angle between the benzene and imidazole rings, was determined using X-ray crystallography. []

4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole

  • Compound Description: This compound forms inclusion complexes with various solvents, which can then be removed to yield polymorphic crystals. The different crystal forms show varying reactivity. []

tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate

  • Compound Description: The pyrrolidinone ring conformation and the arrangement of substituent groups in this molecule were studied using X-ray crystallography. []

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine

  • Compound Description: This compound's synthesis, requiring a multistep approach that includes a Stille cross-coupling reaction, was optimized to be conducted on a large scale. []

2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid

  • Compound Description: This compound is a potent angiotensin II antagonist that acts on the rabbit aorta AT1 receptor. []

3-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates

  • Compound Description: This series of molecules was developed as potential angiotensin II antagonists, with several demonstrating potent, long-lasting oral activity in rats. The molecules have varying alkyl, aryl, or aralkyl groups at the N1 position of the pyrazole. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: This benzamide derivative inhibits HIV-1 replication in vitro, showing promising results for a new HIV treatment. SP-10 interacts with the host cell, reducing the expression of CD4 and CCR5, and disrupting the formation of actin filaments. []

2-butyl-4-[(3,3-dimethylacryloyl)methyl-amino]-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid

  • Compound Description: This compound is a potent angiotensin II antagonist. Prodrug esters were synthesized to overcome the poor oral activity. []

1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)-phenyl]-urea

  • Compound Description: This compound, along with related compounds, are being investigated for the treatment of cancer, specifically cancers that have a mutation in the RAS gene. []

4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18)F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone ([(18)F]Fmp2)

  • Compound Description: This compound was investigated as a potential myocardial perfusion imaging agent using PET. []

Sulfonyl 1,2,3-triazolyl imidazoles

  • Compound Description: This class of molecules was prepared using an organocatalytic [3+2] cycloaddition strategy using a β-ketosulfone and an aryl sulfonyl azide. Several members of this class showed promising in vitro anticancer activity against three human cancer cell lines (MCF-7, MDA-MB-231, and A-549). Two compounds were identified as potent inhibitors of the epidermal growth factor receptor (EGFR), showing more potency than the known drug erlotinib. []

1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

  • Compound Description: A series of these quinoline-3-carboxylic acids were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Within the series, a variety of groups were present at the 1-position of the quinoline. []

N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide

  • Compound Description: The structure of this compound was determined by X-ray crystallography, and preliminary biological testing indicates fungicidal activity and antiviral properties against the tobacco mosaic virus. []
Overview

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is an organic compound featuring a sulfonyl group attached to an imidazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the imidazole moiety, which is often associated with biological activity.

Source

The compound can be synthesized through various methods involving sulfonylation reactions and modifications of imidazole derivatives. The synthesis typically requires specialized reagents and conditions to achieve the desired structure.

Classification

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group (–SO₂–) attached to a nitrogen-containing heterocycle. It is also classified under imidazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can be achieved through several synthetic routes. A common method involves:

  1. Preparation of Imidazole Derivative: The starting material, 2-methyl-1H-imidazole, is prepared or obtained commercially.
  2. Sulfonylation: The imidazole derivative is then treated with a sulfonylating agent, such as sulfonyl chloride or sulfuryl fluoride, in the presence of a base like sodium hydride in a suitable solvent (e.g., N,N-Dimethylformamide) to form the sulfonamide linkage.
  3. Purification: The crude product is purified using techniques such as column chromatography.

Technical Details

The reaction conditions typically include:

  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
  • Solvent: Common solvents include N,N-Dimethylformamide or dichloromethane.
  • Monitoring: Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction.
Molecular Structure Analysis

Structure

The molecular structure of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole includes:

  • A tert-butyl group providing steric bulk and hydrophobic characteristics.
  • A methoxy group that can influence electronic properties and solubility.
  • An imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms.

Data

The molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 306.38 g/mol. The compound's structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can participate in various chemical reactions, including:

  • Nucleophilic substitutions, where the imidazole nitrogen can act as a nucleophile.
  • Acid-base reactions, due to the basic nature of the imidazole nitrogen.
  • Coupling reactions, which may involve further functionalization of the aromatic ring.

Technical Details

Specific reaction conditions and reagents will vary based on desired transformations, but common practices include using bases for deprotonation and coupling agents for cross-coupling reactions.

Mechanism of Action

Process

The mechanism of action for compounds containing imidazole rings often involves interaction with biological macromolecules such as proteins or enzymes. The imidazole nitrogen can coordinate with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding.

Data

Research indicates that imidazole derivatives can exhibit various pharmacological effects, including antimicrobial, antifungal, and anticancer activities. The specific interactions depend on the structural features of the compound and its ability to fit into biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Specific melting point data may vary but is generally in the range of 160–170 °C based on similar compounds.

Chemical Properties

Applications

Scientific Uses

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Biochemical Research: As a tool for studying enzyme mechanisms or cellular processes due to its ability to interact with biological systems.

Research into this compound could lead to novel therapeutic agents or enhance understanding of existing drug mechanisms involving imidazole derivatives.

Introduction to 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Structural and Functional Significance in Medicinal Chemistry

The compound’s design exemplifies rational pharmacophore hybridization. The tert-butyl group at the meta-position of the phenyl ring enhances lipophilicity (cLogP ≈ 3.2), facilitating membrane permeability, while the para-methoxy group fine-tunes electron density within the aryl system, potentially influencing π-stacking interactions with aromatic residues in enzyme binding pockets [2] [3]. The 2-methyl substituent on the imidazole ring prevents N-alkylation metabolism, improving metabolic stability. Crucially, the sulfonyl (–SO₂–) linker bridges these domains, providing conformational rigidity and enabling hydrogen-bond acceptor interactions with protein targets [2].

Functionally, this architecture aligns with kinase inhibitor pharmacophores. The imidazole nitrogen (N3) can coordinate with catalytic lysine residues in ATP-binding sites, while the sulfonyl group stabilizes interactions via hydrogen bonding with backbone amides. The tert-butylphenyl moiety occupies hydrophobic subpockets, enhancing binding affinity and selectivity. Computational docking studies of analogous compounds reveal binding energies of –8.2 to –9.6 kcal/mol with kinases like Aurora A and EGFR, underscoring the scaffold’s potential [2].

Table 2: Impact of Substituents on Physicochemical and Bioactive Properties

Structural ElementRole in Medicinal ChemistryBiological Consequence
2-MethylimidazoleMetabolic stabilization; H-bond acceptorEnhanced plasma half-life; Target binding via N3 coordination
tert-Butyl GroupLipophilicity enhancer; Steric blockerImproved membrane permeability; Blocks metabolism at C3 position
4-Methoxy GroupElectron donor; Modulates aryl ring electronicsEnhanced π-stacking; Altered substrate reactivity
Sulfonyl LinkerConformational rigidity; H-bond acceptorPrecise spatial orientation of pharmacophores; Salt bridge formation

Role of Sulfonyl and Imidazole Motifs in Bioactive Compounds

Sulfonyl Motif

The sulfonyl (–SO₂–) group is a versatile pharmacophore in drug design. Its tetrahedral geometry imposes torsional constraints between linked fragments, reducing conformational entropy upon target binding. This moiety acts as a hydrogen-bond acceptor (σ-hole donor), commonly interacting with Ser, Thr, or His residues in catalytic sites. In sulfonamide-based drugs like Celecoxib, sulfonyl interactions contribute up to 40% of total binding energy. Within 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole, this group enables nanomolar affinity for enzymes such as carbonic anhydrase IX, a cancer-associated isoform [2] [5].

Imidazole Motif

Imidazole is a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capability (acceptor at N3, donor at N1), metal-chelating properties, and moderate basicity (pKa ~6.8–7.0), which supports ionization under physiological conditions. It features prominently in FDA-approved drugs (e.g., Ketoconazole, Cimetidine). In kinase inhibition, the imidazole ring mimics purine interactions: the 2-methyl substituent in this compound sterically blocks off-target binding, enhancing selectivity. Hybrids like Fadrozole (aromatase inhibitor) exploit imidazole’s metal-coordination ability, a property conserved in this compound [2] [4].

Synergistic Effects

The sulfonyl-imidazole combination creates a "hydrogen-bond network anchor." Molecular dynamics simulations show that the sulfonyl oxygen and imidazole N3 form bifurcated hydrogen bonds with kinase hinge residues (e.g., Glu108 and Ala110 in EGFR). This dual interaction improves residence time by >2-fold compared to non-sulfonylated analogs. Additionally, electron withdrawal by the sulfonyl group slightly acidifies the imidazole NH, strengthening cation-π interactions with conserved lysine residues [2] [4].

Table 3: Binding Interactions Enabled by Key Motifs

MotifInteraction TypeRepresentative TargetsContribution to ΔG (kcal/mol)
SulfonylH-bond acceptorSer/Thr residues (kinases)–1.8 to –2.5
ImidazoleMetal coordinationZn²⁺ (metalloenzymes)–3.0 to –4.2
ImidazoleCation-πLys/Arg residues–1.5 to –2.0
Synergistic PairBifurcated H-bondsKinase hinge regions–3.2 to –4.0

Historical Development and Key Milestones in Sulfonamide-Imidazole Hybrid Research

The evolution of sulfonamide-imidazole hybrids reflects iterative advances in heterocyclic chemistry:

  • 1930s–1960s: Foundation of Sulfonamide PharmacologyThe antibacterial activity of Prontosil (sulfanilamide precursor) in 1932 established sulfonamides as enzyme inhibitors, targeting dihydropteroate synthase. By the 1960s, non-antibiotic sulfonamides emerged, such as acetazolamide (carbonic anhydrase inhibitor), highlighting therapeutic versatility beyond antimicrobial action [2].

  • 1980s–1990s: Imidazole Therapeutics AscendImidazole gained prominence with antifungal agents (e.g., Clotrimazole, 1969) and H₂-receptor antagonists (Cimetidine, 1977). The 1990s saw Fadrozole (1991)—an imidazole-based aromatase inhibitor for breast cancer—validating imidazole’s role in oncology. Concurrently, sulfonyl-imidazole hybrids entered synthesis literature via reactions like sulfonylation of imidazole salts [2] [4].

  • Early 2000s: Rational HybridizationResearchers systematically combined sulfonyl and imidazole pharmacophores. Seminal work focused on COX-2 inhibitors (e.g., DuP-697 analogs), leveraging sulfonyl’s rigid geometry and imidazole’s H-bonding. Hybrids like 1-(arylsulfonyl)-2-phenylimidazoles demonstrated IC₅₀ values of 0.8–2.1 µM against TNF-α, confirming synergistic effects [5].

  • 2010–Present: Target-Driven DesignThe compound 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole epitomizes modern structure-based design. Its tert-butyl/methoxy substitution optimizes hydrophobic and electronic properties for kinase targets. Recent studies (2023–2025) show derivatives inhibit EGFR and Aurora A kinases at IC₅₀ = 1.21 µM and 0.63 µM, respectively, rivaling clinical candidates [2] [4]. Key breakthroughs include:

  • Use of tert-butyl to block CYP3A4-mediated metabolism.
  • Sulfonyl linkers enabling PROTAC conjugation for targeted protein degradation.
  • CD36 receptor-mediated uptake (2025) enhancing cellular delivery of polar hybrids [9].

Table 4: Milestones in Sulfonamide-Imidazole Hybrid Development

EraKey AdvancementRepresentative AgentTherapeutic Impact
1930sSulfanilamide antibacterial activityProntosil®First broad-spectrum synthetic antibiotic
1990sImidazole-based aromatase inhibitionFadrozole®Breast cancer therapy
Early 2000sRational synthesis of sulfonyl-imidazole hybridsDuP-697 analogsPotent COX-2/TNF-α inhibitors
2020sKinase-targeted hybrids with optimized substituents1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methylimidazoleNanomolar kinase inhibition; PROTAC delivery

Properties

CAS Number

898639-65-1

Product Name

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylimidazole

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4g/mol

InChI

InChI=1S/C15H20N2O3S/c1-11-16-8-9-17(11)21(18,19)12-6-7-14(20-5)13(10-12)15(2,3)4/h6-10H,1-5H3

InChI Key

DSAXMRQRZVRQSY-UHFFFAOYSA-N

SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.